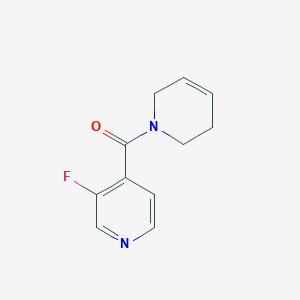

3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone

Description

3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone is a methanone derivative featuring a partially saturated pyridine ring (3,6-dihydro-2H-pyridin-1-yl) and a fluorinated pyridinyl group (3-fluoropyridin-4-yl). Its molecular formula is C₁₁H₁₀FN₂O, with an average molecular mass of 204.21 g/mol. The fluorine substituent on the pyridine ring may enhance electronic effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

3,6-dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c12-10-8-13-5-4-9(10)11(15)14-6-2-1-3-7-14/h1-2,4-5,8H,3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOQZEWEKRSVGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)C(=O)C2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone typically involves the electrophilic fluorination of 1,2-dihydropyridines using reagents such as Selectfluor®. The reaction conditions often include mild temperatures and the presence of hydrogen fluoride to facilitate the elimination of hydrogen fluoride and conversion to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient fluorinating agents and reaction conditions that ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone can undergo various types of chemical reactions, including:

Electrophilic fluorination: Introduction of fluorine atoms into the pyridine ring.

Substitution reactions: Replacement of hydrogen atoms with other functional groups.

Oxidation and reduction reactions: Alteration of the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include Selectfluor® for fluorination, sodium methoxide for substitution reactions, and palladium on carbon (Pd/C) for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination results in fluorinated pyridines, while substitution reactions can yield various functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H23FN4O

Molecular Weight: 318.39 g/mol

IUPAC Name: 3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone

SMILES Notation: CN1CCC(CC1)C(=O)N2CCC(=CC2)C3=C(C=NC=C3N)F

Anticancer Activity

Research has indicated that compounds similar to 3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone exhibit promising anticancer properties. For instance, studies on derivatives of pyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Case Study:

A recent study demonstrated that a related compound significantly inhibited the growth of human breast cancer cells in vitro. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and apoptosis .

Neurological Disorders

The compound's potential as a modulator of neurotransmitter receptors makes it a candidate for treating neurological disorders. Specifically, it has been explored as a positive allosteric modulator for AMPA receptors, which are crucial for synaptic transmission and plasticity.

Case Study:

In preclinical trials, a derivative of this compound showed enhanced cognitive function in animal models of Alzheimer's disease by improving synaptic plasticity and memory retention .

Synthetic Applications

The synthesis of 3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone involves several steps that can be optimized for yield and purity. The compound can be synthesized using various methodologies including:

- Condensation Reactions: Utilizing pyridine derivatives with carbonyl compounds.

- Cyclization Techniques: Employing cyclization strategies to form the pyridine ring structure effectively.

Mechanism of Action

The mechanism of action of 3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s binding affinity to specific receptors and enzymes, thereby modulating its biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Electronic and Steric Properties

(a) Comparison with (3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone

- Molecular Formula : C₂₀H₂₃FN₂O (Avg. mass: 326.41 g/mol)

- Key Differences :

- The dimethylpiperidinyl group introduces greater steric bulk and lipophilicity compared to the dihydropyridinyl group in the target compound.

- The 3-fluoro-4-methylphenyl substituent adds a planar aromatic system with methyl-induced hydrophobicity, contrasting with the target’s fluoropyridinyl group, which may enhance dipole interactions.

- Impact : The bulkier substituents in this analog likely reduce solubility but improve membrane permeability, making it more suited for central nervous system (CNS) applications .

(b) Comparison with Cyclopentyl/Cyclohexyl(1-Indole-3-yl)methanones

- Key Feature : Steric hindrance at positions 2 and 3 of the indole fragment eliminates specific spectral peaks (e.g., ion-mobility signals) due to restricted rotation.

Functional Group Variations and Reactivity

(a) Thioxo-Substituted Analogs (e.g., Methanone,(3,6-dihydro-4-methyl-2-thioxo-1(2H)-pyridinyl)phenyl)

- Key Feature : Replacement of the ketone oxygen with sulfur (thioxo group) increases polar surface area (PSA: 20.31) and polarizability.

- Impact : Sulfur’s larger atomic radius may enhance π-stacking interactions but reduce hydrogen-bonding capacity compared to the target compound’s ketone group. This could alter solubility and bioavailability .

(b) Pyridine-Benzofuran Hybrids (e.g., Compound 16a/16b in )

- Key Feature: Benzofuran and bromine substituents introduce strong electron-withdrawing effects, stabilizing the methanone carbonyl group.

(a) 11β-HSD1 Inhibitors (Patent Compounds in )

- Key Feature : Bicyclic and piperidinyl substituents in patent compounds optimize binding to the 11β-HSD1 enzyme.

- Contrast : The target compound’s dihydropyridine and fluoropyridinyl groups may limit enzyme affinity due to reduced rigidity and smaller hydrophobic surface area. However, its fluorine atom could improve metabolic stability .

Data Table: Comparative Analysis of Key Parameters

| Compound Name | Molecular Formula | Avg. Mass (g/mol) | Key Substituents | Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₁₀FN₂O | 204.21 | 3-Fluoropyridin-4-yl, dihydropyridine | Ketone, fluorinated aryl | Drug intermediates, catalysis |

| (3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone | C₂₀H₂₃FN₂O | 326.41 | Dimethylpiperidinyl, 3-fluoro-4-methylphenyl | Ketone, fluorinated aryl | CNS therapeutics |

| Methanone,(3,6-dihydro-4-methyl-2-thioxo-1(2H)-pyridinyl)phenyl | C₁₃H₁₃NOS | 231.32 | Thioxo, methyl-dihydropyridine | Thione, aryl | Material science |

| 6-(5-Bromobenzofuran-2-yl)-2-methylnicotinoyl azide (Compound 20) | C₁₆H₁₀BrN₃O₂ | 366.18 | Bromobenzofuran, azide | Ketone, azide | Anticancer agents |

Biological Activity

3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

- Molecular Formula : C12H12FN2O

- Molecular Weight : 220.24 g/mol

- CAS Number : 676448-20-7

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the pyridine and dihydropyridine moieties allows for binding to various targets, potentially influencing signaling pathways associated with neurological and metabolic disorders.

1. Neuropharmacological Effects

Research indicates that compounds similar to 3,6-dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone exhibit activity as AMPA receptor positive allosteric modulators. These compounds enhance synaptic transmission and have been shown to improve cognitive functions in preclinical models, suggesting potential applications in treating conditions like Alzheimer's disease and other cognitive impairments .

2. Antimicrobial Activity

Studies have shown that derivatives of the pyridine structure exhibit antimicrobial properties. The fluorine substitution in the pyridine ring enhances lipophilicity, which may improve membrane penetration and increase efficacy against bacterial strains .

3. Anticancer Potential

Compounds with similar structures have been evaluated for their anticancer properties. They may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or modulation of cell cycle regulators .

Case Study 1: AMPA Receptor Modulation

A study focused on the synthesis and evaluation of various pyridine derivatives as AMPA receptor modulators demonstrated that modifications at the 3-position significantly enhanced receptor affinity and selectivity. The compound was found to improve memory retention in animal models, indicating its potential for cognitive enhancement therapies .

Case Study 2: Antimicrobial Efficacy

In vitro studies on related compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell walls and inhibition of key metabolic pathways .

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for preparing 3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including condensation and acylation reactions . For example:

- Step 1 : Prepare the fluoropyridine core via nucleophilic aromatic substitution using 3-fluoro-4-bromopyridine and a suitable nucleophile under inert conditions (e.g., N₂ atmosphere) .

- Step 2 : Couple the dihydropyridine moiety via a methanone linkage using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .

- Optimization : Monitor reaction progress using TLC or HPLC , and adjust parameters like solvent polarity (e.g., DCM vs. DMF) and temperature (60–100°C) to improve yield (>70%) and purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the fluorine atom at the 3-position of pyridine causes deshielding of adjacent protons (δ 8.2–8.5 ppm for pyridyl H) . The dihydropyridine ring shows characteristic splitting patterns for CH₂ groups (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Identify carbonyl stretching vibrations (C=O) near 1680–1720 cm⁻¹ and C-F bonds at 1100–1250 cm⁻¹ .

- Mass Spectrometry : Confirm molecular weight using HRMS (High-Resolution Mass Spectrometry) with ESI+ ionization .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its binding affinity to biological targets (e.g., enzymes or receptors)?

- Rational Design : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridine ring to improve metabolic stability . Replace the dihydropyridine ring with a saturated piperidine to reduce conformational flexibility and enhance target engagement .

- SAR Studies : Test derivatives with varying fluorophenyl substituents. For example, replacing 3-fluoropyridin-4-yl with 4-fluorophenyl may alter steric interactions, as seen in related compounds .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .

Q. How should researchers resolve contradictions in biological activity data across different studies?

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, and cell lines) to minimize variability. For instance, discrepancies in IC₅₀ values for enzyme inhibition may arise from differences in buffer systems .

- Meta-Analysis : Compare data from orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). If a compound shows low nM activity in vitro but poor efficacy in cells, evaluate membrane permeability using Caco-2 assays .

- Computational Modeling : Perform molecular dynamics simulations to assess target-ligand interactions under varying conditions .

Q. What strategies are effective for analyzing metabolic stability and toxicity in preclinical studies?

- In Vitro Metabolism : Use human liver microsomes (HLMs) to identify major metabolites via LC-MS/MS. Fluorinated pyridines often exhibit slower oxidative metabolism due to C-F bond stability .

- Toxicity Screening : Conduct Ames tests for mutagenicity and hERG assays for cardiac safety. The dihydropyridine moiety may require substitution if it shows hERG channel inhibition .

- In Vivo PK/PD : Administer the compound in rodent models and measure plasma half-life (t₁/₂) and bioavailability. Adjust formulations (e.g., PEGylation) to improve pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.